(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
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Overview
Description
(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a chlorinated phenyl group, and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the chlorinated phenyl group through a Friedel-Crafts alkylation reaction. The hydroxyl groups are then introduced via selective oxidation reactions. The final step involves the coupling of the tetrahydrofuran ring with the chlorinated phenyl group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process would likely include large-scale reactors for the Friedel-Crafts alkylation and oxidation steps, followed by purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorinated phenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of a phenyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol can be compared with other tetrahydrofuran-containing compounds, such as:
- This compound analogs with different substituents on the phenyl ring.
- Compounds with similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H29ClO8 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2 |
InChI Key |
RKDDAJYLEWTGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origin of Product |
United States |
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